tert-Butyl2-methylindoline-1-carboxylate
CAS No.:
Cat. No.: VC17580738
Molecular Formula: C14H19NO2
Molecular Weight: 233.31 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H19NO2 |
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Molecular Weight | 233.31 g/mol |
IUPAC Name | tert-butyl 2-methyl-2,3-dihydroindole-1-carboxylate |
Standard InChI | InChI=1S/C14H19NO2/c1-10-9-11-7-5-6-8-12(11)15(10)13(16)17-14(2,3)4/h5-8,10H,9H2,1-4H3 |
Standard InChI Key | HRXYFPYEGYHYGJ-UHFFFAOYSA-N |
Canonical SMILES | CC1CC2=CC=CC=C2N1C(=O)OC(C)(C)C |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characterization
The molecular structure of tert-butyl 2-methylindoline-1-carboxylate is defined by its indoline core, a partially saturated analogue of indole. The tert-butyl carbamate group () is attached to the nitrogen atom at the 1-position, while a methyl group () occupies the 2-position of the six-membered benzene ring. The saturation of the five-membered ring distinguishes indoline from indole, conferring distinct conformational flexibility and electronic properties .
The compound’s SMILES representation, , underscores its connectivity, with the methyl group at position 2 and the tert-butyl carboxylate at position 1 . X-ray crystallography and density functional theory (DFT) studies on analogous indoline derivatives reveal planar aromatic systems with slight puckering in the saturated ring, a feature that influences intermolecular interactions and crystal packing .
Physicochemical Data
Key physicochemical properties of tert-butyl 2-methylindoline-1-carboxylate are summarized below:
Property | Value |
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Molecular Formula | |
Molecular Weight | 233.31 g/mol |
CAS Number | 186703-98-0 |
SMILES | CC1Cc2ccccc2N1C(=O)OC(C)(C)C |
Density | Not reported |
Melting Point | Not reported |
Boiling Point | Not reported |
The absence of reported thermal properties (e.g., melting/boiling points) suggests that the compound is typically handled in solution or as an amorphous solid in synthetic workflows . The tert-butyl group’s bulkiness likely contributes to low crystallinity, necessitating advanced purification techniques such as column chromatography or recrystallization from polar aprotic solvents .
Synthesis and Optimization
Synthetic Routes
The synthesis of tert-butyl 2-methylindoline-1-carboxylate involves multi-step functionalization of the indoline scaffold. A plausible route, inferred from analogous compounds, proceeds as follows:
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Indoline Formation: Reduction of 2-methylindole using hydrogen gas and a palladium catalyst under high pressure yields 2-methylindoline.
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N-Protection: Treatment with di-tert-butyl dicarbonate () in the presence of a base (e.g., 4-dimethylaminopyridine) introduces the tert-butyl carbamate group at the 1-position .
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Purification: The crude product is purified via silica gel chromatography using ethyl acetate/hexane gradients to isolate the target compound.
This route mirrors methods employed for tert-butyl indole-1-carboxylates, where Boc protection is a critical step to prevent undesired side reactions during subsequent functionalization . Alternative approaches may involve:
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Microwave-assisted synthesis to accelerate reaction kinetics.
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Flow chemistry systems for continuous production and improved yield.
Chemical Reactivity and Functionalization
Electrophilic Substitution
The electron-rich indoline ring undergoes electrophilic substitution at the 4- and 6-positions. For example:
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Nitration: Reaction with nitric acid in acetic anhydride introduces nitro groups, enabling further reduction to amine derivatives.
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Halogenation: Bromine or chlorine can be incorporated using bromosuccinimide (NBS) or , respectively, in dichloromethane .
Deprotection and Derivatization
The tert-butyl carbamate group serves as a protective moiety, removable under acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to regenerate the free amine. This enables subsequent derivatization:
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Acylation: Reaction with acyl chlorides forms amides.
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Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids introduces aromatic substituents .
Industrial and Research Applications
Pharmaceutical Intermediates
The compound’s versatility is evident in its role as a precursor to:
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Kinase Inhibitors: Functionalization at the 4-position yields compounds targeting tyrosine kinases.
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Protease Inhibitors: Introduction of electrophilic warheads (e.g., boronic acids) enables covalent binding to proteolytic enzymes .
Material Science
Indoline derivatives are explored as organic semiconductors due to their conjugated π-systems. The tert-butyl group improves solubility in organic solvents, facilitating thin-film deposition .
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